molecular formula C20H17N3O4 B2835897 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 852538-14-8

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2835897
CAS No.: 852538-14-8
M. Wt: 363.373
InChI Key: DXYFPISNLJOUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a benzoylphenyl group and an amino methylene bridge, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-benzoylaniline with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(((2-benzoyl-4-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chloro substitution.

    5-(((2-benzoyl-5-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Another chloro-substituted derivative.

    5-(((2-benzoyl-4-chloroanilino)methylene)-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Features additional isopropyl and phenylethyl groups.

Uniqueness

The uniqueness of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of the amino methylene bridge, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[(2-benzoylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-22-18(25)15(19(26)23(2)20(22)27)12-21-16-11-7-6-10-14(16)17(24)13-8-4-3-5-9-13/h3-12,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJOXNWHHHEFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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